molecular formula C20H17N3O5S B2442668 N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide CAS No. 921586-37-0

N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide

Cat. No. B2442668
CAS RN: 921586-37-0
M. Wt: 411.43
InChI Key: ZWHNDGNYNRSMHZ-UHFFFAOYSA-N
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Description

The compound “N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide” is a complex organic molecule. The benzo[d][1,3]dioxol-5-ylamino moiety is found in various compounds with significant pharmaceutical and biological applications .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities . Another example is the synthesis of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as Single-Crystal X-ray Diffraction (SCXRD), FT-IR, FT-Raman, UV–Visible, proton (1H) and carbon (13C) NMR . The structure of these compounds was resolved by determining the functional groups from FT-IR and FT-Raman spectra .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, 3-((Quinolin-4-yl)methylamino)-N-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxamide (OSI-930, 1) is a potent inhibitor of c-kit and VEGFR2 . A series of 3-arylamino N-aryl thiophene 2-carboxamides were synthesized by modifications at both quinoline and amide domains of the OSI-930 scaffold .

Scientific Research Applications

Antimicrobial and Anticancer Potential

A study by Deep et al. (2016) synthesized a series of 4-thiazolidinone derivatives and evaluated them for their antimicrobial and anticancer potentials. The study demonstrated that certain derivatives exhibited significant antimicrobial and anticancer activities, highlighting the potential therapeutic applications of these compounds in treating infections and cancer (Deep et al., 2016).

Anticancer Activity of Thiazolidinones

Research by Havrylyuk et al. (2010) on several novel 4-thiazolidinones with benzothiazole moiety showed promising anticancer activity against various cancer cell lines. This study underscores the potential of these compounds in developing new anticancer therapies (Havrylyuk et al., 2010).

Antimicrobial Screening

A study by Desai et al. (2013) focused on the synthesis and antimicrobial screening of a series of thiazole derivatives. These compounds demonstrated potential therapeutic intervention against bacterial and fungal infections (Desai et al., 2013).

Application in PET Radiotracers

Gao et al. (2018) synthesized carbon-11-labeled casein kinase 1 inhibitors, highlighting their potential use as PET radiotracers for imaging, particularly in the context of Alzheimer's disease (Gao et al., 2018).

Electrochemical Synthesis

Esmaili and Nematollahi (2013) conducted an electrochemical synthesis of two new disulfides of thiazolylamino compounds. Their findings contribute to the development of novel electrochemical synthesis methods (Esmaili & Nematollahi, 2013).

Eco-Friendly Synthesis Protocol

Yadav et al. (2020) developed an eco-friendly protocol for the synthesis of novel thiazolylamino derivatives, indicating the potential of these compounds in various applications, with an emphasis on sustainable chemical processes (Yadav et al., 2020).

Safety and Hazards

The safety and hazards of similar compounds have been studied. For instance, 3-((Quinolin-4-yl)methylamino)-N-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxamide (OSI-930, 1) is currently under phase I clinical trials in patients with advanced solid tumors .

Future Directions

The future directions for similar compounds involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . The ability of these compounds to display dual inhibition of VEGFR and P-gp efflux pumps demonstrates the promise of this scaffold for its development as multi-drug resistance-reversal agents .

Biochemical Analysis

Cellular Effects

In cellular contexts, N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide could potentially influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, similar compounds have shown potent growth inhibition properties against various cancer cell lines .

Molecular Mechanism

Based on the activities of structurally similar compounds, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name

N-[4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5S/c1-26-15-5-2-12(3-6-15)19(25)23-20-22-14(10-29-20)9-18(24)21-13-4-7-16-17(8-13)28-11-27-16/h2-8,10H,9,11H2,1H3,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHNDGNYNRSMHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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